molecular formula C16H14N2O2 B1202074 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- CAS No. 5060-50-4

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-

Cat. No.: B1202074
CAS No.: 5060-50-4
M. Wt: 266.29 g/mol
InChI Key: VHBSPUXYKQNPJR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, also known as 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl-, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 3-(alpha-hydroxy-o-tolyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-8-4-3-7-13(14)16(20)18(11)15-9-5-2-6-12(15)10-19/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSPUXYKQNPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198649
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5060-50-4
Record name Ba 51-084512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ba 51-084512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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